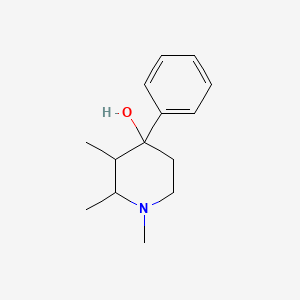

1,2,3-Trimethyl-4-phenylpiperidin-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2,3-trimethyl-4-phenylpiperidin-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO/c1-11-12(2)15(3)10-9-14(11,16)13-7-5-4-6-8-13/h4-8,11-12,16H,9-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPCAXUWVIOXYQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(N(CCC1(C2=CC=CC=C2)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80385544 | |

| Record name | 1,2,3-trimethyl-4-phenylpiperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80385544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18436-90-3 | |

| Record name | 1,2,3-trimethyl-4-phenylpiperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80385544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Piperidine Ring Formation Via Intramolecular Mannich Reaction:the Precursor, 1,2,3 Trimethylpiperidin 4 One, is Often Synthesized Through a Cyclization That Follows the Principles of the Mannich Reaction.ajchem A.comthe Mannich Reaction is a Three Component Condensation Involving an Enolizable Carbonyl Compound, a Non Enolizable Aldehyde Like Formaldehyde , and an Amine.wikipedia.orgin the Synthesis of the Piperidone Ring, These Components Are Combined in an Intramolecular Fashion.

The mechanism proceeds in two main stages:

Formation of an Iminium Ion: The reaction begins with the nucleophilic addition of a secondary amine (e.g., methylamine) to an aldehyde, followed by dehydration, to form a reactive electrophilic species known as an iminium ion. libretexts.org

Nucleophilic Attack by an Enol/Enolate: A ketone containing an acidic α-proton tautomerizes to its enol form under acidic conditions or is deprotonated to an enolate under basic conditions. chemistrysteps.com This enol or enolate then acts as a nucleophile, attacking the iminium ion. In the synthesis of the piperidone, a linear precursor containing both the amine and enolizable ketone moieties cyclizes, with the enol attacking the intramolecular iminium group to form the six-membered ring.

Phenyl Group Addition Via Grignard Reaction:the Second Key Transformation is the Addition of a Phenyl Group to the Carbonyl Carbon of the 1,2,3 Trimethylpiperidin 4 One Precursor. This is Typically Achieved Using a Grignard Reagent, Such As Phenylmagnesium Bromide Phmgbr .adichemistry.com

The mechanism is a nucleophilic addition:

The carbon-magnesium bond in the Grignard reagent is highly polarized, making the phenyl group strongly nucleophilic.

The nucleophilic phenyl group attacks the electrophilic carbonyl carbon of the piperidone. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a magnesium alkoxide intermediate. masterorganicchemistry.com

Subsequent hydrolytic workup (e.g., with aqueous acid) protonates the alkoxide to yield the final tertiary alcohol, 1,2,3-trimethyl-4-phenylpiperidin-4-ol. adichemistry.com

Transition State Analysis in Piperidine (B6355638) Ring Formation

The stereochemical outcome of the piperidine ring formation is determined by the energetics of the various possible transition states during the cyclization step. Computational studies using methods like Density Functional Theory (DFT) have been employed to analyze these transition states in related reactions, such as the aza-Diels-Alder reaction, which also forms piperidine rings. acs.org

For the intramolecular Mannich reaction, the cyclization proceeds through a chair-like transition state. The substituents on the forming ring will preferentially occupy positions that minimize steric strain. For example, larger alkyl groups will tend to adopt equatorial positions in the transition state to avoid unfavorable 1,3-diaxial interactions. The relative energies of these competing transition states dictate the diastereoselectivity of the cyclization, establishing the initial stereochemistry of the methyl groups at the C2 and C3 positions.

Similarly, the stereochemistry of the subsequent Grignard addition is determined by the transition state of the nucleophilic attack on the piperidone. The phenyl group can approach the carbonyl from two faces (axial or equatorial attack). The preferred direction of attack is influenced by steric hindrance from the existing substituents on the piperidine ring. The chair conformation of the piperidone ring and the positions of the methyl groups will dictate which face of the carbonyl is more accessible, leading to the preferential formation of one diastereomer of the final alcohol product. Computational modeling of Grignard reactions shows the reaction proceeding through a four-membered cyclic transition state. mit.edu

Influence of Reaction Conditions on Product Distribution and Stereoselectivity

Temperature: Temperature plays a critical role in selectivity. lneya.com Lower temperatures generally favor the thermodynamically more stable product, leading to higher diastereoselectivity. In the synthesis of related compounds, it has been noted that conducting reactions at cryogenic temperatures is essential for achieving high selectivity. mit.edu Conversely, higher temperatures can provide enough energy to overcome higher activation barriers, potentially leading to a mixture of kinetic and thermodynamic products and reducing selectivity. nih.gov In some cases, elevated temperatures can also promote side reactions like dehydration. bris.ac.uk

Solvent: The choice of solvent affects both the reaction rate and selectivity. Polar aprotic solvents like tetrahydrofuran (THF) or diethyl ether are essential for the formation and stability of Grignard reagents. adichemistry.com The solvent molecules coordinate with the magnesium atom, influencing the reagent's aggregation state (e.g., monomer vs. dimer) and reactivity, which in turn can affect the stereochemical outcome of the addition to the ketone. nih.govnih.gov For the Mannich cyclization, the solvent polarity can influence the stability of the iminium ion intermediate and the transition states, thereby affecting diastereoselectivity. researchgate.net

Catalyst and Reagents: In the cyclization step, the choice of acid or base catalyst is crucial. Chiral organocatalysts, such as proline derivatives, have been used in asymmetric Mannich reactions to induce high enantioselectivity by controlling the facial selectivity of the enamine's attack on the electrophile through a rigid, chair-like transition state. libretexts.orgresearchgate.net The nature of the Grignard reagent (e.g., PhMgBr vs. PhLi) and the presence of additives can also alter the product distribution. The stoichiometry of the reagents is also important; for instance, using an excess of the Grignard reagent can help drive the reaction to completion but may complicate purification.

The table below outlines the effects of various reaction conditions on the synthesis.

| Parameter | Influence on Reaction |

| Temperature | Lower temperatures often increase diastereoselectivity by favoring the thermodynamic product. Higher temperatures can lead to side reactions (e.g., elimination). nih.gov |

| Solvent | Essential for Grignard reagent stability (e.g., THF, Et₂O). Polarity can influence transition state energies and thus stereoselectivity. researchgate.netbeilstein-journals.org |

| Catalyst | Acid or base catalysts are used in the Mannich cyclization. Chiral catalysts can be used to achieve enantioselectivity. libretexts.org |

| Stoichiometry | The ratio of reactants (e.g., Grignard reagent to piperidone) affects yield and can influence the formation of byproducts. |

Stereochemical Investigations of 1,2,3 Trimethyl 4 Phenylpiperidin 4 Ol

Configurational Isomerism and Diastereoisomeric Forms

The 1,2,3-trimethyl-4-phenylpiperidin-4-ol molecule has three chiral centers at carbons C2, C3, and C4. This gives rise to 2³ = 8 possible stereoisomers, which exist as four pairs of enantiomers. These pairs of enantiomers are diastereomeric to one another.

Identification and Isolation of Diastereomers (α, β, γ isomers)

In studies of analogous compounds like the 1,2,5-trimethyl isomer, the diastereomeric mixtures are typically separated using techniques such as fractional crystallization of their salts (e.g., hydrochlorides or picrates) or by column chromatography. The isolated isomers are often designated with Greek letters (α, β, γ) based on the order of their isolation or elution. Each of these isolated forms corresponds to a specific pair of enantiomers.

Nomenclature and Absolute Configuration Assignment (e.g., c-2-Me, c-3-Me, r-4-OH)

The relative configuration of the substituents on the piperidine (B6355638) ring is described using a cis/trans (c/t) nomenclature. In this system, one substituent is chosen as the reference (r), typically the substituent at C4. The orientation of the other substituents relative to this reference is then designated as cis (c) if they are on the same side of the ring or trans (t) if they are on opposite sides. For example, a specific diastereomer could be named (±)-c-2-Me, t-3-Me, r-4-OH to describe the relative stereochemistry of the methyl and hydroxyl groups. The determination of these configurations relies heavily on spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy.

Conformational Analysis of the Piperidine Ring System

The piperidine ring is not planar and, similar to cyclohexane, adopts several non-planar conformations to relieve ring strain.

Preferred Solute Conformations: Chair, Boat, and Skew-Boat Forms

The most stable conformation for a six-membered ring like piperidine is typically the chair form, which minimizes both angle strain and torsional strain. However, other conformations, such as the boat and skew-boat (or twist-boat), also exist. While the boat conformation is generally unstable due to steric hindrance between the "flagpole" hydrogens and eclipsing interactions, the skew-boat is often an intermediate in the process of ring inversion and can be populated under certain conditions, especially when bulky substituents introduce destabilizing steric interactions in the chair form. For the analogous α-isomer of 1,2,5-trimethyl-4-phenylpiperidin-4-ol, significant populations of the skew-boat conformation have been reported. rsc.org In contrast, the β and γ isomers were found to exist primarily in chair conformations. rsc.org

Equilibrium Between Conformers and Energy Barriers to Inversion

The different conformations of the piperidine ring are in a state of dynamic equilibrium. The chair conformation can undergo a "ring flip" or inversion, passing through higher-energy half-chair and skew-boat intermediates. The energy barrier for this inversion depends on the nature and position of the substituents on the ring. The relative populations of the conformers at equilibrium are determined by their relative Gibbs free energies. These parameters can be investigated using dynamic NMR spectroscopy, which allows for the measurement of the rates of inversion and the determination of the associated energy barriers.

Influence of N-Methyl and Phenyl Substituents on Ring Conformation

The substituents on the piperidine ring significantly influence its conformational preferences.

N-Methyl Group: The methyl group on the nitrogen atom undergoes rapid inversion at room temperature. Its preferred orientation (axial vs. equatorial) is influenced by steric interactions with other substituents, particularly those at the C2 and C6 positions.

Conformational Dynamics in Different Solvents

The conformational equilibrium of the 1,2,3-trimethyl-4-phenylpiperidin-4-ol ring system is expected to be highly sensitive to the solvent environment. The piperidine ring can adopt several conformations, primarily chair and skew-boat forms. For the closely related isomeric compound, 1,2,5-trimethyl-4-phenylpiperidin-4-ol, detailed ¹H nuclear magnetic resonance (NMR) studies have provided significant insights into these dynamics. rsc.org It has been demonstrated that for some diastereoisomers of the 1,2,5-trimethyl analogue, there is a notable population of skew-boat conformers, particularly in less polar solvents like deuteriochloroform. rsc.org In contrast, other isomers predominantly exist in a chair conformation where the 4-phenyl group occupies an equatorial position to minimize steric strain. rsc.org

For 1,2,3-trimethyl-4-phenylpiperidin-4-ol, a similar equilibrium between chair and skew-boat conformations is anticipated. The polarity of the solvent can influence this equilibrium by stabilizing or destabilizing the different conformers through dipole-dipole interactions and hydrogen bonding with the hydroxyl group and the nitrogen atom. In protic solvents, hydrogen bonding can lead to the formation of stable epimeric conjugate acids, which may favor a specific conformation. rsc.org The interplay of intramolecular steric interactions and intermolecular solvent interactions will ultimately determine the predominant conformation in a given solvent.

| Solvent | Expected Predominant Conformation | Key Influencing Factors |

|---|---|---|

| Deuteriochloroform (CDCl₃) | Chair with equatorial phenyl group or potential for skew-boat conformer | Minimization of steric strain; potential for intramolecular hydrogen bonding. |

| Deuterium Oxide (D₂O) | Chair conformation, potentially with a different orientation of substituents | Strong hydrogen bonding with water molecules; formation of stable conjugate acids. |

| Dimethyl Sulfoxide (B87167) (DMSO-d₆) | Likely a chair conformation | High polarity of the solvent stabilizing polar conformers. |

Stereochemical Consequences of Substitution Patterns

The substitution pattern of the methyl groups on the piperidine ring in 1,2,3-trimethyl-4-phenylpiperidin-4-ol has profound stereochemical consequences, influencing the ring's geometry and the diastereoselectivity of its synthesis.

The relative positions of the three methyl groups at C-1, C-2, and C-3, along with the phenyl and hydroxyl groups at the quaternary C-4 center, create a complex network of steric interactions that dictate the preferred geometry of the piperidine ring.

Vicinal Effects: The methyl groups at C-2 and C-3 are in a vicinal relationship. The gauche interactions between these two groups, and between the C-2 methyl group and the substituents at C-3, will significantly influence the torsional angles of this part of the ring. Depending on their relative stereochemistry (cis or trans), these interactions can either stabilize or destabilize certain chair conformations, potentially leading to a distortion of the ring or a shift towards a skew-boat conformation to alleviate steric strain.

The interplay of these steric effects is crucial in determining the ground-state conformation of each diastereomer. For the isomeric 1,2,5-trimethyl-4-phenylpiperidines, NMR studies have successfully elucidated the preferred chair conformations and the specific configurations of the methyl and phenyl groups for each isolated isomer. rsc.org

The synthesis of 1,2,3-trimethyl-4-phenylpiperidin-4-ol typically involves the reaction of a pre-formed piperidinone precursor with a phenyl-organometallic reagent, or a cyclization reaction. The stereochemistry of the final product is heavily influenced by the existing stereocenters in the precursor.

In the case of a Grignard reaction with a 1,2,3-trimethyl-4-piperidone, the approach of the phenylmagnesium bromide to the carbonyl carbon will be directed by the steric bulk of the adjacent methyl groups at C-2 and C-3. The relative stereochemistry of these methyl groups will create a diastereotopic environment around the carbonyl group, favoring the attack from the less hindered face. This leads to the preferential formation of one diastereomer of the final alcohol over the other.

For instance, if the methyl groups at C-2 and C-3 are on the same face of the ring (cis), they will effectively block that face, directing the incoming phenyl group to the opposite face. Conversely, if they are on opposite faces (trans), the diastereoselectivity might be less pronounced, and the outcome will depend on the more subtle conformational preferences of the piperidinone ring.

| Relative Stereochemistry of Methyl Groups in Piperidinone Precursor | Expected Direction of Phenyl Group Attack | Predicted Major Diastereomer |

|---|---|---|

| cis (C2-Me and C3-Me on the same face) | From the face opposite to the methyl groups | Phenyl group trans to the C2 and C3 methyl groups |

| trans (C2-Me and C3-Me on opposite faces) | Dependent on the preferred chair conformation and the relative steric hindrance of each face | Potentially a mixture of diastereomers, with a preference for the less sterically hindered product |

Chirality and Enantiomeric Resolution

1,2,3-Trimethyl-4-phenylpiperidin-4-ol possesses multiple chiral centers at positions C-2, C-3, and C-4. The presence of these stereocenters means that the compound can exist as multiple diastereomers, and each diastereomer, being chiral, can exist as a pair of enantiomers.

The resolution of racemic mixtures of chiral piperidine derivatives is a crucial step in the development of stereochemically pure compounds. High-performance liquid chromatography (HPLC) using chiral stationary phases is a powerful and widely used technique for this purpose. For intermediates in the synthesis of opioid analgesics, such as racemic 1,3-dimethyl-4-phenylpiperidines, successful enantiomeric resolution has been achieved using commercially available cellulose-based chiral stationary phases. The polarity of the substituents on the piperidine ring has been noted to play a significant role in the effectiveness of the chiral separation.

Given the structural similarity, it is highly probable that the enantiomers of the various diastereomers of 1,2,3-trimethyl-4-phenylpiperidin-4-ol could be resolved using similar chiral HPLC methods. The choice of the chiral stationary phase and the mobile phase composition would be critical in achieving baseline separation of the enantiomers.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of 1,2,3-trimethyl-4-phenylpiperidin-4-ol in solution. By analyzing the chemical shifts, coupling constants, and through-space interactions, one can deduce the precise arrangement of atoms and the stereochemistry of the molecule.

¹H NMR spectroscopy provides detailed information about the proton environment within the molecule. The spectrum would reveal distinct signals for the protons on the phenyl group, the piperidine (B6355638) ring, and the three methyl groups. The chemical shift (δ) of each proton is indicative of its electronic environment.

The configuration and conformation of the piperidine ring can be inferred from the coupling constants (J-values) between adjacent protons. For a chair conformation, the coupling between axial-axial protons is typically large (10-13 Hz), whereas axial-equatorial and equatorial-equatorial couplings are smaller (2-5 Hz). By analyzing these couplings, the relative orientation of the substituents at positions 2 and 3 can be determined. The orientation of the C4-hydroxyl and C4-phenyl groups (axial vs. equatorial) significantly influences the chemical shifts of nearby protons, providing further conformational insights. For instance, studies on the isomeric 1,2,5-trimethyl-4-phenylpiperidin-4-ols have shown that the orientation of the 4-phenyl group can be determined by its anisotropic effect on the chemical shifts of the N-methyl and C-methyl protons. rsc.org

Table 1: Expected ¹H NMR Data for 1,2,3-Trimethyl-4-phenylpiperidin-4-ol

| Proton Group | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

|---|---|---|---|

| Phenyl-H | 7.2 - 7.5 | Multiplet | Protons on the aromatic ring. |

| OH | Variable (1.5 - 4.0) | Singlet (broad) | Position is solvent and concentration dependent; may exchange with D₂O. |

| Piperidine-H (ring protons) | 1.5 - 3.5 | Multiplets | Complex overlapping signals; specific assignments require 2D NMR. |

| N-CH₃ | ~2.3 | Singlet | Chemical shift is sensitive to the ring conformation and stereochemistry. |

| C2-CH₃ | ~1.1 | Doublet | Coupled to the proton at C2. |

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. A decoupled spectrum would show a single peak for each unique carbon atom. The chemical shifts are highly sensitive to the local electronic and steric environment, making ¹³C NMR a powerful tool for stereochemical assignment.

Table 2: Expected ¹³C NMR Chemical Shift Ranges for 1,2,3-Trimethyl-4-phenylpiperidin-4-ol

| Carbon Group | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| Phenyl C (quaternary) | 140 - 150 | The carbon atom attached to the piperidine ring. |

| Phenyl CH | 125 - 130 | Aromatic carbons bearing a hydrogen atom. |

| C4 (C-OH) | 70 - 80 | Quaternary carbon attached to both the phenyl and hydroxyl groups. |

| C2, C6 (Piperidine) | 50 - 65 | Carbons adjacent to the nitrogen atom. |

| C3, C5 (Piperidine) | 25 - 45 | Remaining piperidine ring carbons. |

| N-CH₃ | ~40 | N-methyl group carbon. |

| C2-CH₃ | 15 - 25 | Methyl group carbon at the C2 position. |

To resolve ambiguities from 1D spectra, 2D NMR experiments are essential. spectrabase.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. It would be used to trace the connectivity of the protons around the piperidine ring, for instance, confirming the H2-H3 coupling and the couplings of H5 and H6.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on the chemical shift of the proton attached to it.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It is crucial for assigning quaternary carbons (like C4) and for confirming the placement of the methyl groups by observing correlations from the methyl protons to the ring carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are bonded. This is the definitive experiment for determining stereochemistry and conformation. For example, a strong NOE between a proton on the C2-methyl group and an axial proton at C6 would indicate that the methyl group is also in an axial position. The presence or absence of specific NOEs between the methyl groups and other ring protons confirms their relative cis/trans orientation.

The choice of solvent can significantly influence the NMR spectrum and the conformational equilibrium of the molecule. rsc.org Changing the solvent from a non-polar one like deuterated chloroform (B151607) (CDCl₃) to a polar, hydrogen-bond-accepting solvent like deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) can alter chemical shifts. The proton of the hydroxyl group is particularly sensitive, as are the protons on the carbons adjacent to it (alpha-protons). These solvent-induced shifts can provide evidence for intramolecular versus intermolecular hydrogen bonding. Furthermore, a change in solvent polarity can shift the conformational equilibrium between different chair or boat forms of the piperidine ring, which would be observable through changes in chemical shifts and coupling constants. icm.edu.pl

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. For 1,2,3-trimethyl-4-phenylpiperidin-4-ol, the IR spectrum would exhibit characteristic absorption bands confirming its key structural features.

Table 3: Expected IR Absorption Bands for 1,2,3-Trimethyl-4-phenylpiperidin-4-ol

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Appearance |

|---|---|---|---|

| Alcohol (O-H) | Stretching | 3200 - 3600 | Broad, strong |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium to weak |

| Aliphatic C-H | Stretching | 2850 - 3000 | Strong |

| Aromatic C=C | Stretching | 1450 - 1600 | Medium, often multiple bands |

| Tertiary Amine (C-N) | Stretching | 1050 - 1250 | Medium to weak |

The most prominent feature would be a broad, strong absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching vibration of the tertiary alcohol, broadened by hydrogen bonding. icm.edu.pl The presence of the phenyl group would be confirmed by C=C stretching absorptions in the 1450-1600 cm⁻¹ range and aromatic C-H stretches above 3000 cm⁻¹.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides two crucial pieces of information: the molecular weight of the compound and, through analysis of its fragmentation patterns, clues about its structure.

Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum would show a prominent peak for the protonated molecule [M+H]⁺, allowing for the confirmation of the molecular weight (219.33 g/mol for C₁₄H₂₁NO). High-resolution mass spectrometry (HRMS) could confirm the elemental formula to within a few parts per million.

Under harsher ionization conditions, such as Electron Ionization (EI), the molecule will fragment in a predictable manner. The fragmentation pattern provides a structural fingerprint. For 1,2,3-trimethyl-4-phenylpiperidin-4-ol, likely fragmentation pathways would include:

Alpha-cleavage: The bond between C2-C3 or C5-C6 could break, or the bond between the nitrogen and an adjacent ring carbon could cleave, which is a characteristic fragmentation for amines.

Loss of water: Dehydration of the tertiary alcohol would lead to a fragment with a mass of [M-18].

Loss of methyl: Cleavage of one of the methyl groups would result in a fragment at [M-15].

Formation of a tropylium (B1234903) ion: Rearrangement and cleavage could produce a fragment corresponding to the phenyl group or a benzyl (B1604629) fragment at m/z 77 or 91, respectively.

Analysis of these fragments helps to piece together the molecular structure, corroborating the findings from NMR and IR spectroscopy. icm.edu.pl

X-ray Crystallography for Solid-State Structure Determination

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The electrons within the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, scientists can construct a three-dimensional electron density map of the molecule. This map reveals the precise location of each atom within the crystal lattice.

A comprehensive X-ray crystallographic study would yield a detailed set of data, typically presented in a crystallographic information file (CIF). This data includes the crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), and atomic coordinates for every atom in the asymmetric unit.

Interactive Data Table: Hypothetical Crystallographic Data

As specific crystallographic data for 1,2,3-trimethyl-4-phenylpiperidin-4-ol is not publicly available, the following table presents a hypothetical set of parameters to illustrate the type of information that would be obtained from such an analysis. This data is for illustrative purposes only and does not represent experimentally determined values.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 8.789 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 1324.5 |

| Z | 4 |

| Density (calc) g/cm³ | 1.15 |

| R-factor | 0.045 |

Detailed Research Findings from X-ray Crystallography

A successful X-ray crystallographic analysis would provide profound insights into the solid-state structure of 1,2,3-trimethyl-4-phenylpiperidin-4-ol. Key findings would include:

Conformation of the Piperidine Ring: The analysis would reveal whether the piperidine ring adopts a chair, boat, or twist-boat conformation. The chair conformation is generally the most stable for six-membered rings.

Orientation of Substituents: The study would precisely determine the orientation (axial or equatorial) of the three methyl groups, the phenyl group, and the hydroxyl group on the piperidine ring. This is crucial for understanding the steric and electronic effects within the molecule.

Intermolecular Interactions: The crystal packing would show any intermolecular hydrogen bonding involving the hydroxyl group, as well as other non-covalent interactions such as van der Waals forces and potential pi-stacking of the phenyl rings. These interactions are fundamental to the stability of the crystal lattice.

Absolute Stereochemistry: For a specific stereoisomer, the analysis would unambiguously determine the R/S configuration at each of the chiral carbons (C2, C3, and C4), providing a definitive structural assignment.

While detailed experimental data is currently elusive, the application of X-ray crystallography remains the gold standard for the structural elucidation of complex organic molecules like 1,2,3-trimethyl-4-phenylpiperidin-4-ol.

Computational Chemistry and Theoretical Studies

Conformational Energy Landscape Exploration

The piperidine (B6355638) ring in 1,2,3-Trimethyl-4-phenylpiperidin-4-ol is not planar and can adopt several conformations, primarily chair and boat forms. The orientation of the substituents (three methyl groups, a phenyl group, and a hydroxyl group) gives rise to a complex conformational energy landscape with multiple stable isomers (conformational minima).

To explore this landscape, Potential Energy Surface (PES) scans are performed. uni-muenchen.de In this technique, one or more internal coordinates, such as a crucial dihedral angle describing the ring pucker or the rotation of the phenyl group, are systematically varied in steps. At each step, the chosen coordinate is held fixed while the rest of the molecule's geometry is optimized to find the lowest energy for that constrained structure. uni-muenchen.de

Plotting the energy at each step reveals the energy profile along that coordinate, allowing for the identification of energy minima, which correspond to stable conformers, and energy maxima, which represent the transition states between them. uni-muenchen.de For 1,2,3-Trimethyl-4-phenylpiperidin-4-ol, scans would be essential to identify the most stable chair conformation and the relative energies of other possible conformers.

Once the stationary points (minima and transition states) on the potential energy surface are located through scans and subsequent full optimizations, their energies are calculated with high precision. The energy difference between various conformers indicates their relative populations at thermal equilibrium.

The energy difference between a stable conformer (minimum) and a transition state represents the activation energy or the barrier for interconversion between conformers. This information is crucial for understanding the molecule's dynamic behavior, such as the rate of ring flipping or substituent rotation.

Table 2: Representative Data from Conformational Analysis Note: These values are for illustrative purposes to show the typical output of a conformational energy study.

| Conformer | Description | Relative Energy (kcal/mol) | Interconversion Barrier (kcal/mol) |

|---|---|---|---|

| A | Chair, all substituents equatorial | 0.00 (most stable) | 5.2 (to B) |

| B | Chair, one methyl group axial | 2.10 | 3.1 (to A) |

Electronic Structure Analysis

After obtaining an optimized geometry, the electronic structure of the molecule can be analyzed to understand its reactivity and properties. This involves examining the molecular orbitals, particularly the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. icm.edu.pl The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large energy gap suggests high kinetic stability and low chemical reactivity, as it is energetically unfavorable to remove electrons from the low-lying HOMO or add them to the high-lying LUMO. icm.edu.pl Analysis of the HOMO and LUMO can also help predict sites of electrophilic and nucleophilic attack.

Table 3: Illustrative Electronic Properties from DFT Calculations Note: The following data are representative examples and not actual calculated values for 1,2,3-Trimethyl-4-phenylpiperidin-4-ol.

| Property | Description | Typical Calculated Value |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.8 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.7 eV |

Frontier Molecular Orbitals (HOMO-LUMO) Analysis and Global Reactivity Descriptors

Theoretical studies of new compounds frequently involve the analysis of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These orbitals are crucial in determining the electronic properties and reactivity of a molecule. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.

For a molecule like 1,2,3-Trimethyl-4-phenylpiperidin-4-ol, Density Functional Theory (DFT) calculations, often using a functional like B3LYP with a basis set such as 6-31G(d), would be employed to determine these properties. bibliotekanauki.plicm.edu.pl The analysis would reveal the distribution of electron density in these orbitals. It is anticipated that the HOMO would be localized primarily on the electron-rich phenyl ring, while the LUMO might be distributed more across the piperidine ring and its substituents.

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's reactivity:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Chemical Softness (S): 1 / (2η)

Electrophilicity Index (ω): χ² / (2η)

These descriptors provide a quantitative framework for understanding the molecule's behavior in chemical reactions. For instance, in a study on a 4-phenylpiperidin-4-ol (B156043) substituted pyrazole (B372694), DFT calculations were used to assess these descriptors, revealing the molecule to be highly electronegative with a significant electrophilic index. researchgate.net

Table 1: Hypothetical Global Reactivity Descriptors for 1,2,3-Trimethyl-4-phenylpiperidin-4-ol (Note: This table is illustrative as specific research data is unavailable. Values are based on general principles.)

| Parameter | Symbol | Formula | Hypothetical Value (eV) |

|---|---|---|---|

| HOMO Energy | EHOMO | - | -6.5 |

| LUMO Energy | ELUMO | - | -0.8 |

| Energy Gap | ΔE | ELUMO - EHOMO | 5.7 |

| Ionization Potential | I | -EHOMO | 6.5 |

| Electron Affinity | A | -ELUMO | 0.8 |

| Electronegativity | χ | (I+A)/2 | 3.65 |

| Chemical Hardness | η | (I-A)/2 | 2.85 |

| Electrophilicity Index | ω | χ²/(2η) | 2.34 |

Electrostatic Potential Mapping and Charge Distribution

A Molecular Electrostatic Potential (MEP) map is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies electron-deficient regions (positive potential), prone to nucleophilic attack. Green and yellow represent areas with intermediate or near-zero potential.

For 1,2,3-Trimethyl-4-phenylpiperidin-4-ol, an MEP analysis would likely show the most negative potential (red) localized around the oxygen atom of the hydroxyl group due to its high electronegativity and lone pairs of electrons. The nitrogen atom of the piperidine ring would also exhibit negative potential. Regions of positive potential (blue) would be expected around the hydrogen atom of the hydroxyl group and the hydrogen atoms attached to the piperidine ring, making them potential sites for nucleophilic interaction. The phenyl ring would display a complex distribution with negative potential above and below the π-system.

Spectroscopic Parameter Prediction and Correlation with Experimental Data

Computational NMR Chemical Shift Prediction

Computational chemistry provides powerful methods for predicting the Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C) of molecules. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating the isotropic magnetic shielding constants of atoms in a molecule. These calculated values are then converted to chemical shifts (δ) by referencing them against a standard compound, usually Tetramethylsilane (TMS).

Predicting the NMR spectrum for 1,2,3-Trimethyl-4-phenylpiperidin-4-ol would involve first optimizing the molecule's geometry and then performing GIAO calculations. The predicted chemical shifts for the various protons and carbons—including those of the three methyl groups, the piperidine ring, and the phenyl group—could then be compared with experimental data if available. Such a correlation is crucial for verifying the computed structure and aiding in the assignment of experimental spectral peaks.

Table 2: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts for 1,2,3-Trimethyl-4-phenylpiperidin-4-ol (Note: This table is for illustrative purposes only.)

| Carbon Atom | Predicted δ (ppm) | Experimental δ (ppm) |

|---|---|---|

| C-phenyl (ipso) | 145.2 | Not Available |

| C-phenyl (ortho) | 127.8 | Not Available |

| C-phenyl (meta) | 128.5 | Not Available |

| C-phenyl (para) | 126.9 | Not Available |

| C4 (quaternary) | 75.1 | Not Available |

| C-piperidine | 40-60 | Not Available |

| N-CH₃ | 42.5 | Not Available |

| C2-CH₃ | 15.8 | Not Available |

| C3-CH₃ | 14.3 | Not Available |

Vibrational Frequency Calculations for IR Spectral Interpretation

Theoretical vibrational analysis is instrumental in interpreting and assigning the bands observed in experimental Infrared (IR) and Raman spectra. By performing frequency calculations on the optimized geometry of a molecule, a set of harmonic vibrational frequencies and their corresponding IR intensities and Raman activities can be obtained. These calculations are typically performed at the same level of theory as the geometry optimization (e.g., DFT/B3LYP).

For 1,2,3-Trimethyl-4-phenylpiperidin-4-ol, the calculated vibrational spectrum would show characteristic frequencies for its functional groups. These would include:

O-H stretching: A strong, broad band typically around 3400-3600 cm⁻¹.

C-H stretching (aliphatic): Multiple bands in the 2850-3000 cm⁻¹ region from the piperidine and methyl groups.

C-H stretching (aromatic): Bands above 3000 cm⁻¹ from the phenyl group.

C=C stretching (aromatic): Peaks in the 1450-1600 cm⁻¹ range.

C-N stretching: Bands in the 1000-1200 cm⁻¹ region.

C-O stretching: A band typically found between 1050-1150 cm⁻¹.

Calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation. Therefore, they are typically scaled by an empirical factor to improve the correlation with experimental data. This comparison helps in the precise assignment of each vibrational mode observed in the experimental IR spectrum.

Molecular Dynamics Simulations for Conformational Behavior in Solution

While DFT calculations provide insights into a static, optimized structure (often corresponding to the gas phase at 0 K), Molecular Dynamics (MD) simulations can explore the conformational behavior of a molecule in a dynamic environment, such as in a solvent, over time. An MD simulation would reveal how 1,2,3-Trimethyl-4-phenylpiperidin-4-ol explores different conformations in solution.

For this molecule, key areas of interest for MD simulations would include:

Piperidine Ring Conformation: The piperidine ring typically adopts a chair conformation. MD simulations could explore the stability of this conformation and the possibility of ring-flipping.

Orientation of Substituents: The simulations would show the preferred orientations (axial vs. equatorial) of the methyl groups and the phenyl group. The orientation of the phenyl group is particularly important as it can significantly influence receptor binding in related analgesic compounds. cdnsciencepub.com

Solvent Interactions: MD simulations explicitly model solvent molecules, allowing for the study of hydrogen bonding between the molecule's hydroxyl and nitrogen groups and the solvent (e.g., water).

These simulations provide a dynamic picture of the molecule's behavior, offering crucial information that complements the static insights from quantum mechanical calculations.

Derivatives and Analogues of 1,2,3 Trimethyl 4 Phenylpiperidin 4 Ol

Structural Modifications and their Impact on Chemical Properties

Small changes to the molecular structure of 1,2,3-trimethyl-4-phenylpiperidin-4-ol analogues can lead to significant shifts in their chemical behavior and receptor interactions. acs.orgnih.gov Research has focused on three primary areas of modification: the nitrogen substituent, the aromatic phenyl ring, and the methyl groups on the piperidine (B6355638) ring itself.

The substituent attached to the piperidine nitrogen atom plays a critical role in determining the properties of 4-phenylpiperidine (B165713) derivatives. In many classes of related compounds, the identity of this N-substituent is a key modulator of activity. acs.orgnih.gov While N-methyl analogues are common, replacing the methyl group with larger N-alkyl or N-aralkyl groups can dramatically alter the compound's profile. acs.orgnih.gov

For instance, in studies on the closely related trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine series, converting an N-methyl group to an N-phenylpropyl group resulted in a significant increase in antagonist potency. acs.orgnih.gov This demonstrates that extending the substituent to an aralkyl chain can introduce new interactions that fundamentally change the compound's chemical behavior. The N-phenethyl group is another common N-aralkyl substitution explored in this class of molecules. nih.gov

Table 1: Impact of N-Substituent Modification on Analogue Properties

| Base Structure | N-Substituent | Observed Impact | Reference |

| trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine | -CH₃ (Methyl) | Baseline agonist/antagonist profile | acs.org, nih.gov |

| trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine | -(CH₂)₃-Ph (Phenylpropyl) | Greatly increased antagonist potency | acs.org, nih.gov |

Modifications to the 4-phenyl group are a common strategy for creating derivatives. The introduction of substituents can alter electronic properties and provide new points for hydrogen bonding or other intermolecular interactions. A frequent modification is the introduction of a hydroxyl group, typically at the meta-position, creating a 4-(3-hydroxyphenyl)piperidine (B9838) derivative. acs.orgnih.gov This hydroxyl group can be further modified, for example, through etherification to create analogues like 1-methyl-4-[3-(propan-2-yloxy)phenyl]piperidin-4-ol. acs.orgnih.gov

In the synthesis of more complex derivatives, substituted phenyl groups are often used from the start. For example, in the creation of a novel pyrazole (B372694) derivative, 4-fluorophenyl hydrazine (B178648) was used as a starting material, incorporating a fluorine atom onto the phenyl ring of the resulting heterocyclic system which is then attached to the 4-phenylpiperidin-4-ol (B156043) moiety. icm.edu.plresearchgate.net Structure-activity relationship studies have shown that the presence of different groups, such as halogens or methoxy (B1213986) groups, on the phenyl ring can significantly influence the biological activity of the resulting compounds. sapub.org

The number and stereochemical arrangement of the methyl groups on the piperidine ring are crucial determinants of a molecule's properties. In the trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine series, even minor alterations to this substitution pattern can impart significant changes. acs.orgnih.gov For example, the cis-isomer, cis-N-methyl-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine, displays a different activity profile compared to its trans counterpart. acs.orgnih.gov

Furthermore, changing the identity of the alkyl groups can also have a profound effect. When the 4-methyl group of a trans-3,4-dimethyl analogue was replaced with a 4-propyl group, the resulting compound showed a mixed agonist-antagonist profile, highlighting the sensitivity of the structure to modifications at this position. acs.orgnih.gov

Synthesis and Stereochemical Characterization of Novel Derivatives

The creation of new derivatives of 1,2,3-trimethyl-4-phenylpiperidin-4-ol involves multi-step synthetic sequences and rigorous characterization to confirm their structure and stereochemistry.

A primary synthetic route to the core 4-phenylpiperidin-4-ol structure involves the Grignard reaction. This is exemplified by the synthesis of 1-methyl-4-[3-(propan-2-yloxy)phenyl]piperidin-4-ol, where a Grignard reagent is prepared from 1-bromo-3-(1-methylethoxy)benzene and then reacted with N-methyl-4-piperidone. acs.orgnih.gov A similar approach is used to create a 4-phenylpiperidin-4-ol substituted pyrazole, where a pyrazole-derived Grignard reagent is reacted with a suitable ketone. icm.edu.plresearchgate.net

Another synthetic strategy involves building new heterocyclic systems onto the 4-phenylpiperidin-4-ol scaffold. A novel pyrazole derivative was synthesized by first creating a pyrazole carboxylic acid ethyl ester from the reaction of a β-diketoester and 4-fluorophenyl hydrazine. icm.edu.plresearchgate.net This ester was then converted to the final product incorporating the 4-phenylpiperidin-4-ol moiety. icm.edu.plresearchgate.net

The characterization of these new molecules is crucial to confirm their identity and purity. Standard analytical techniques employed include:

Nuclear Magnetic Resonance (NMR): ¹H-NMR is used to determine the proton environment in the molecule, confirming the presence of key structural features. icm.edu.plsapub.org

Fourier-Transform Infrared Spectroscopy (FT-IR): This technique identifies the presence of specific functional groups, such as the hydroxyl (-OH) group. icm.edu.plsapub.org

Mass Spectrometry (MS): Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are used to confirm the molecular weight of the synthesized compound. icm.edu.pl

For complex chiral derivatives, advanced techniques may be required to determine the absolute stereochemistry. Methods such as Vibrational Circular Dichroism (VCD) combined with Density Functional Theory (DFT) computational analysis can be used to unambiguously assign the absolute configuration of stereocenters, which is particularly important when crystals suitable for X-ray crystallography cannot be obtained. mdpi.com

Use of 1,2,3-Trimethyl-4-phenylpiperidin-4-ol as a Synthon in Complex Molecule Synthesis

Beyond the synthesis of simple analogues, the 1,2,3-trimethyl-4-phenylpiperidin-4-ol structure and its close relatives serve as valuable synthons—key building blocks for constructing more complex molecules. The inherent structural features of the piperidine ring and the 4-phenyl-4-ol moiety make it a useful platform for further chemical elaboration.

A clear example is the synthesis of a 4-phenylpiperidin-4-ol substituted pyrazole. icm.edu.plresearchgate.net In this case, the entire 4-phenylpiperidin-4-ol group is treated as a single molecular unit that is attached to a pre-formed pyrazole ring system via a Grignard reaction. icm.edu.plresearchgate.net The resulting hybrid molecule, CHP, owes its properties in part to the presence of the 4-phenylpiperidin-4-ol moiety. researchgate.net

Similarly, the broader class of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines are used as foundational structures for building new chemical entities. acs.orgnih.gov For example, a derivative can be de-methylated at the nitrogen and then re-alkylated with a different group, such as in the synthesis of 4-methyl-1-(3-phenylpropyl)-4-[3-(propan-2-yloxy)phenyl]piperidine, where the piperidine derivative is reacted with 3-phenylpropanal (B7769412) in the presence of a reducing agent. nih.gov This modular approach allows for the systematic exploration of chemical space by using the core piperidine structure as a versatile scaffold.

Future Research Directions and Applications in Synthetic Organic Chemistry

Development of More Efficient and Stereoselective Synthetic Pathways

The synthesis of polysubstituted piperidines like 1,2,3-trimethyl-4-phenylpiperidin-4-ol presents a considerable challenge in controlling regioselectivity and stereoselectivity. While various methods exist for piperidine (B6355638) synthesis, future research will likely focus on developing more atom-economical, efficient, and highly stereoselective routes.

Recent advancements have highlighted several promising strategies. For instance, gold-catalyzed cyclization of N-homopropargyl amides offers a modular and flexible one-pot synthesis of substituted piperidin-4-ols with excellent diastereoselectivities. nih.govthieme-connect.com This method's key advantage is the ability to generate the piperidine core with a free nitrogen atom, allowing for straightforward derivatization. nih.gov Another powerful technique is the rhodium(I)-catalyzed [2+2+2] cycloaddition, which can be employed to construct polysubstituted piperidine scaffolds in a catalytic and asymmetric fashion, often utilizing a cleavable tether to release the final product. nih.gov

Furthermore, the hydrogenation of substituted pyridine precursors remains a fundamental and widely used approach. nih.gov Future efforts will likely concentrate on the development of novel catalysts, including both metal-based and organocatalysts, to achieve higher stereoselectivity under milder reaction conditions. nih.gov The use of non-metal alternatives, such as borenium ions with hydrosilanes, has already shown promise in the cis-selective hydrogenation of disubstituted pyridines. nih.gov The continual evolution of these synthetic methodologies will be crucial for accessing specific stereoisomers of 1,2,3-trimethyl-4-phenylpiperidin-4-ol and its analogs for further study.

Table 1: Emerging Stereoselective Synthetic Methods for Piperidine Rings

| Method | Key Features | Potential Advantages for Target Compound |

| Gold-Catalyzed Cyclization | One-pot synthesis, high diastereoselectivity, free N-H in product. nih.govthieme-connect.com | Modular assembly of the core structure and easy N-methylation. |

| Rhodium-Catalyzed [2+2+2] Cycloaddition | Catalytic, asymmetric, access to polysubstituted products. nih.gov | Enantioselective synthesis of specific stereoisomers. |

| Catalytic Hydrogenation of Pyridines | Utilizes readily available starting materials. nih.gov | Potential for large-scale synthesis. |

| Intramolecular Cyclization | Diverse strategies including radical, oxidative, and electrophilic cyclizations. nih.gov | High control over ring formation and substituent placement. |

Advanced Spectroscopic Techniques for Elucidating Complex Stereochemistry

The multiple stereocenters in 1,2,3-trimethyl-4-phenylpiperidin-4-ol give rise to a number of possible diastereomers and enantiomers, each potentially having distinct biological activities. The precise determination of their three-dimensional structure is therefore critical. While classical 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy is a foundational tool, advanced spectroscopic methods will be indispensable for unambiguously assigning the complex stereochemistry of these molecules.

High-resolution NMR, including the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data, can provide detailed information about the relative configuration and preferred conformation of the piperidine ring. nih.govrsc.org For chiral molecules, the use of chiral derivatizing agents or chiral solvating agents in conjunction with NMR, particularly ¹⁹F NMR, has emerged as a powerful technique for determining enantiomeric purity and absolute configuration. nih.gov

In addition to NMR, chiroptical methods such as Circular Dichroism (CD) spectroscopy are highly sensitive to the stereochemical features of a molecule. nsf.govnih.gov The development of new CD-based assays, potentially involving the formation of diastereomeric complexes in situ, could offer a rapid and accurate method for high-throughput screening of the stereochemical outcomes of synthetic reactions. nih.gov Mass spectrometry, when combined with techniques like ion mobility, is also becoming increasingly capable of discriminating between stereoisomers. acs.org The application of these sophisticated analytical techniques will be essential for a complete understanding of the structure-activity relationships of 1,2,3-trimethyl-4-phenylpiperidin-4-ol isomers.

Integration of Machine Learning in Predicting Reactivity and Conformations

The intersection of computational chemistry and machine learning (ML) is set to revolutionize synthetic organic chemistry. For a molecule like 1,2,3-trimethyl-4-phenylpiperidin-4-ol, ML algorithms can be trained on existing chemical reaction data to predict the outcomes of new synthetic routes, including yields and stereoselectivity. arxiv.orgnih.gov This predictive power can significantly reduce the amount of trial-and-error experimentation required to develop optimal synthetic pathways. arxiv.orgresearchgate.net

Machine learning models, particularly those based on quantum mechanical calculations, can also predict the most stable conformations of flexible molecules like piperidines. cmu.edu The piperidine ring is known to adopt chair and boat conformations, and the energetic preference for each is influenced by the substituents. wikipedia.org By accurately predicting the conformational landscape, ML can provide insights into the molecule's reactivity and how it might interact with biological targets. For instance, ML models are being developed to predict various molecular properties, including toxicity, which is a critical aspect of drug development. mdpi.comnih.gov The application of ML can accelerate the design of new derivatives of 1,2,3-trimethyl-4-phenylpiperidin-4-ol with desired properties by pre-screening virtual libraries of compounds.

Table 2: Applications of Machine Learning in Piperidine Chemistry

| Application Area | Machine Learning Approach | Potential Impact |

| Reaction Outcome Prediction | Training on reaction databases using models like Random Forest or Neural Networks. arxiv.orgnih.gov | Accelerates optimization of synthetic routes; predicts yields and stereoselectivity. |

| Conformational Analysis | Using machine learning interatomic potentials (MLIPs) to compute molecular energies. cmu.edu | Predicts stable conformers and provides insights into reactivity and biological interactions. |

| Property Prediction | Quantitative Structure-Activity Relationship (QSAR) models. mdpi.comnih.gov | Enables in silico screening for desired biological activity and toxicity profiles. |

Exploration of Novel Chemical Transformations and Derivatization Strategies

The functional groups of 1,2,3-trimethyl-4-phenylpiperidin-4-ol—a tertiary amine, a tertiary alcohol, and an aromatic ring—provide multiple handles for further chemical modification. Future research will undoubtedly explore novel transformations and derivatization strategies to expand the chemical space around this core structure and to synthesize new compounds with potentially enhanced biological activities.

The tertiary alcohol can be a site for esterification or etherification to produce a wide range of derivatives. The tertiary amine, while already methylated, could potentially undergo reactions if the methyl group is replaced with other functionalities in the synthesis. The phenyl group can be subjected to electrophilic aromatic substitution to introduce additional substituents, thereby modulating the electronic and steric properties of the molecule.

Furthermore, the piperidine ring itself can be a template for more complex transformations. For example, ring-opening reactions or ring-rearrangement strategies could lead to entirely new heterocyclic systems. The synthesis of pyrazole (B372694) derivatives incorporating a 4-phenylpiperidin-4-ol (B156043) moiety has already been explored, demonstrating the utility of this scaffold in creating more complex molecules with potential biological applications. icm.edu.pl The exploration of such derivatization strategies is a key step in understanding the structure-activity relationship and in the development of new chemical entities. ajchem-a.com

Contributions to Fundamental Understanding of Piperidine Chemistry and Stereocontrol

Research focused on 1,2,3-trimethyl-4-phenylpiperidin-4-ol will not only yield novel compounds and synthetic methods but also contribute to a more profound fundamental understanding of piperidine chemistry and the principles of stereocontrol. The piperidine ring is a classic example of a six-membered heterocycle, and the study of its substituted derivatives provides valuable insights into conformational analysis and the interplay of steric and electronic effects. wikipedia.org

By systematically synthesizing and characterizing the various stereoisomers of 1,2,3-trimethyl-4-phenylpiperidin-4-ol, researchers can build detailed models of how substituent patterns dictate the preferred conformation and reactivity of the piperidine ring. This knowledge is crucial for the rational design of catalysts and synthetic strategies that can control the stereochemical outcome of reactions involving piperidine ring formation. nih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.